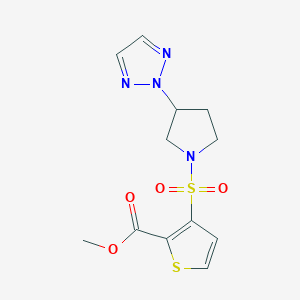

![molecular formula C16H21N5O4 B2410692 Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 919012-90-1](/img/structure/B2410692.png)

Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

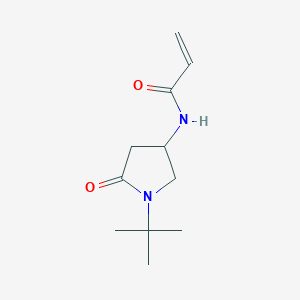

Domino Reaction for Imidazo[1,2-a]quinolines Synthesis

A study by Iminov et al. (2008) explored the interaction of methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles, leading to the synthesis of imidazo[1,2-A]quinoline-2,5(1 H,3 H)-diones and 2-tert-butyl- and 2-methylimidazo[1,2-A]quinolin-5(3 H)-ones. This research demonstrates a pathway for producing imidazo[1,2-A]quinoline derivatives, a class of compounds with various scientific applications, including pharmaceuticals and materials science. The structure of these compounds was confirmed via X-ray crystallography (Iminov et al., 2008).

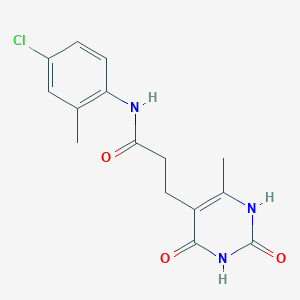

Synthesis of Chiral Side Chain of Statins

Choi and Shin (2008) reported the synthesis of TERT-butyl [(3R,5S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a derivative relevant in the synthesis of statins, a group of cholesterol-lowering drugs. The study highlights the utility of similar compounds in the synthesis of clinically important drugs (Choi & Shin, 2008).

Synthesis of Arenamides A and C

Shklyaruck (2015) developed a method for transforming a related compound into a building block for the synthesis of arenamides A and C, natural compounds with antitumor activity. This study emphasizes the role of such chemical transformations in the development of potential cancer therapies (Shklyaruck, 2015).

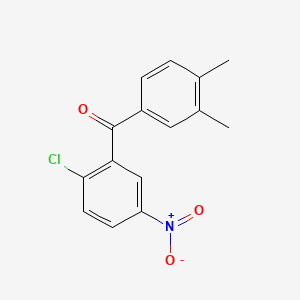

Molecular and Solid-state Structure Analysis

Tomaščiková et al. (2008) investigated the molecular and solid-state structures of a compound structurally similar to Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate. Such studies are essential for understanding the physical and chemical properties of these compounds, which can inform their application in various scientific fields (Tomaščiková et al., 2008).

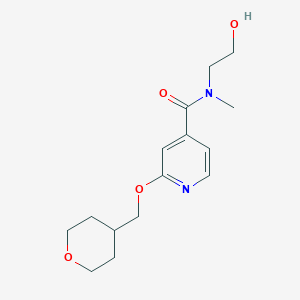

Catalytic Applications in Ethylene Reactions

Yankey et al. (2014) explored the use of complexes involving imidazolyl compounds for catalyzing ethylene reactions. This research contributes to the understanding of catalytic processes in industrial chemistry, particularly in the polymerization of ethylene (Yankey et al., 2014).

Mechanism of Action

Target of Action

“Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate” is an impurity of Rosuvastatin , which is a selective and competitive inhibitor of HMG-CoA reductase . HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

As an impurity of Rosuvastatin, this compound may share a similar mode of action. Rosuvastatin inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in hepatic cholesterol levels, which stimulates the synthesis of LDL receptors and increases hepatic uptake of LDL cholesterol, thereby lowering the concentration of cholesterol in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, the production of mevalonate is reduced, leading to a decrease in the synthesis of cholesterol . This results in a series of downstream effects, including the upregulation of LDL receptors and increased uptake of LDL cholesterol from the bloodstream .

Pharmacokinetics

Rosuvastatin is absorbed rapidly after oral administration, and its bioavailability is approximately 20% . It is extensively metabolized in the liver, the primary site of cholesterol synthesis and LDL clearance . The elimination half-life of Rosuvastatin is approximately 19 hours .

Result of Action

The inhibition of HMG-CoA reductase leads to a decrease in the synthesis of cholesterol in the liver . This results in a decrease in the concentration of cholesterol in the blood, particularly LDL cholesterol, which is often referred to as “bad cholesterol” due to its association with an increased risk of atherosclerosis and heart disease .

Action Environment

The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the presence of food in the stomach at the time of administration, the pH of the stomach, and the presence of other drugs that may interact with it . Additionally, genetic factors such as polymorphisms in the genes encoding for HMG-CoA reductase or drug metabolizing enzymes can influence the drug’s efficacy and the patient’s response .

properties

IUPAC Name |

methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-16(2,3)9-7-21-11-12(18(4)15(24)19(5)13(11)23)17-14(21)20(9)8-10(22)25-6/h7H,8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWXHBVOVHUXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(4-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2410622.png)

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![2-(methylsulfanyl)-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2410626.png)

![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)